

MTHFD2 Inhibition by DS18561882: A Technical Overview for Researchers

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Compound of Interest

Compound Name: DS18561882

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An In-depth Guide to the Preclinical Pharmacology and Mechanism of Action of a Novel MTHFD2 Inhibitor

This technical guide provides a comprehensive overview of the preclinical data and underlying mechanism of the selective MTHFD2 inhibitor, **DS18561882**. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the inhibitor's mode of action and experimental evaluation.

Introduction to MTHFD2 as a Therapeutic Target

Methylenetetrahydrofolate dehydrogenase 2 (MTHFD2) is a mitochondrial enzyme that plays a critical role in one-carbon metabolism.[1][2] It is highly expressed in embryonic tissues and a wide array of cancers, while its expression is low or absent in most healthy adult tissues.[2][3] This differential expression pattern makes MTHFD2 an attractive and promising target for cancer therapy, with the potential for minimal side effects.[2][3] Elevated MTHFD2 expression is often correlated with poor prognosis in various cancers, including breast cancer, liver cancer, and acute myeloid leukemia (AML).[2][3] The enzyme is a key component of the mitochondrial folate cycle, contributing to the production of purines and thymidine, which are essential for DNA synthesis and repair in rapidly proliferating cancer cells.[1][4]

DS18561882: A Potent and Selective MTHFD2 Inhibitor

DS18561882 is a potent and isozyme-selective small molecule inhibitor of MTHFD2.^{[5][6]} It was developed from a tricyclic coumarin scaffold and exhibits a favorable oral pharmacokinetic profile.^{[6][7]}

Mechanism of Action

The primary mechanism of action of **DS18561882** is the disruption of mitochondrial one-carbon metabolism through the direct inhibition of MTHFD2.^{[1][4]} This inhibition leads to a depletion of formate, a crucial precursor for de novo purine synthesis.^{[1][4]} The resulting lack of purine nucleotides hinders DNA replication and proliferation, ultimately causing growth arrest in cancer cells.^{[1][4]} Furthermore, MTHFD2 inhibition can induce replication stress and DNA damage by depleting the thymidine pool.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative preclinical data for **DS18561882**.

Table 1: In Vitro Inhibitory Activity of **DS18561882**

Parameter	Target	Value	Reference
IC50	MTHFD2	0.0063 μ M	^[5]
IC50	MTHFD1	0.57 μ M	^[5]
Selectivity	MTHFD2 over MTHFD1	>90-fold	^[5]
GI50	MDA-MB-231 cells	140 nM	^{[6][8]}

Table 2: In Vivo Efficacy of **DS18561882** in MDA-MB-231 Xenograft Model

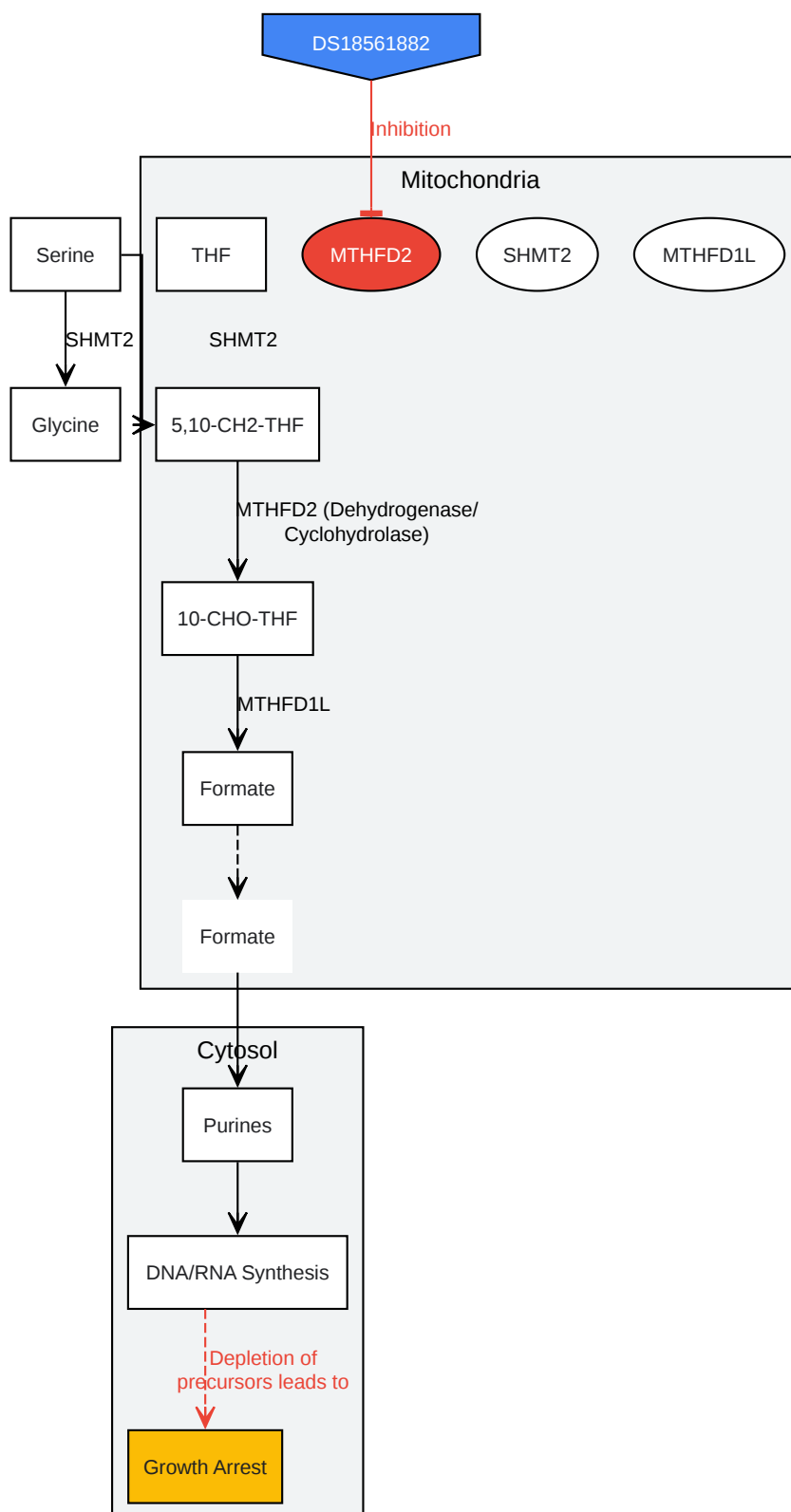
Animal Model	Cell Line	Dose (Oral Administration)	Effect	Reference
Mouse Xenograft	MDA-MB-231 (Breast Cancer)	30, 100, or 300 mg/kg (twice daily)	Dose-dependent tumor growth inhibition. At 300 mg/kg, tumor growth was almost completely inhibited (TGI: 67%) with no significant change in mouse body weight.	[4] [8]

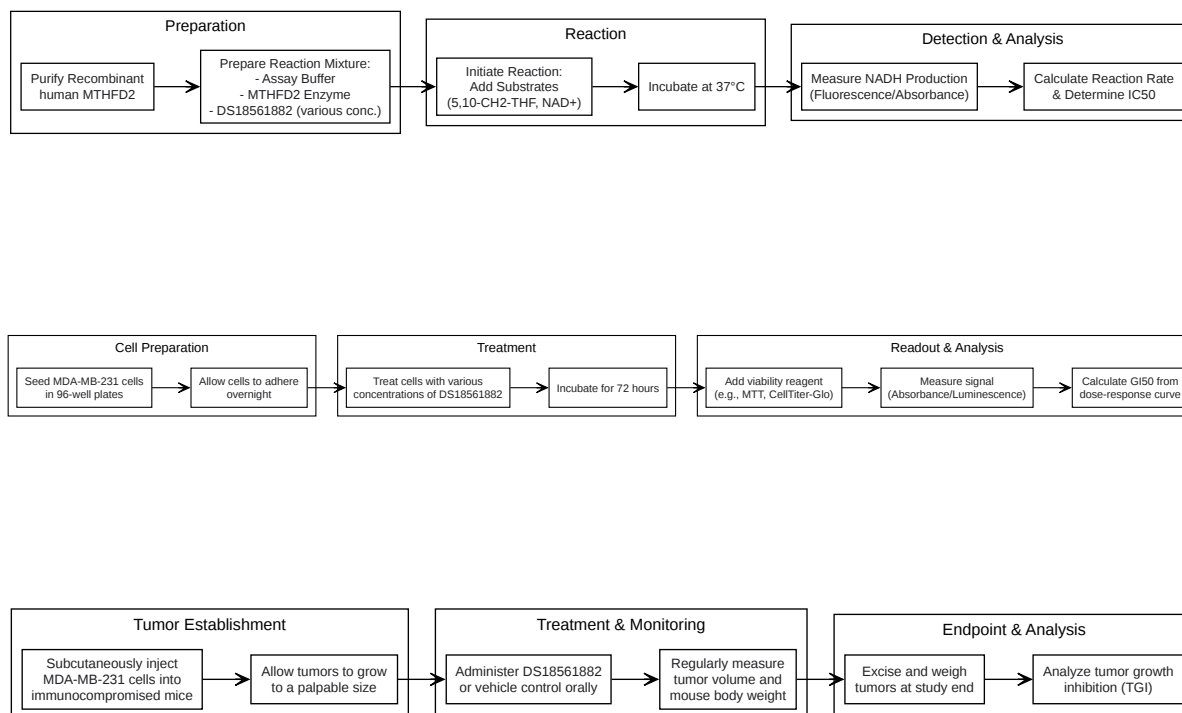
Table 3: Oral Pharmacokinetic Profile of **DS18561882** in Mice

Dose	AUC (µg·h/mL)	Cmax (µg/mL)	t1/2 (hours)	Reference
30 mg/kg	64.6	11.4	2.21	[5]
100 mg/kg	264	56.5	2.16	[5]
300 mg/kg	726	90.1	2.32	[5]

Signaling Pathways and Experimental Workflows

MTHFD2 Inhibition and its Impact on One-Carbon Metabolism





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